molecular formula C11H11Br2NO4S B257419 1-[(2,5-Dibromophenyl)sulfonyl]proline

1-[(2,5-Dibromophenyl)sulfonyl]proline

Cat. No. B257419
M. Wt: 413.08 g/mol
InChI Key: VACHCVAPPILYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-Dibromophenyl)sulfonyl]proline, also known as DBSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBSP is a proline derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of 1-[(2,5-Dibromophenyl)sulfonyl]proline is not yet fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. Specifically, 1-[(2,5-Dibromophenyl)sulfonyl]proline has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and cell growth. By inhibiting the activity of COX-2, 1-[(2,5-Dibromophenyl)sulfonyl]proline may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects
In addition to its potential as a cancer treatment, 1-[(2,5-Dibromophenyl)sulfonyl]proline has been found to have a range of other biochemical and physiological effects. For example, 1-[(2,5-Dibromophenyl)sulfonyl]proline has been found to inhibit the activity of the enzyme matrix metalloproteinase-9 (MMP-9), which is involved in the breakdown of extracellular matrix proteins. This may make 1-[(2,5-Dibromophenyl)sulfonyl]proline a potential treatment for diseases such as arthritis, where MMP-9 is overactive. 1-[(2,5-Dibromophenyl)sulfonyl]proline has also been found to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(2,5-Dibromophenyl)sulfonyl]proline in lab experiments is that it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. Additionally, 1-[(2,5-Dibromophenyl)sulfonyl]proline has been found to be stable under a range of conditions, which may make it easier to work with in the lab. However, one limitation of using 1-[(2,5-Dibromophenyl)sulfonyl]proline in lab experiments is that its mechanism of action is not yet fully understood, which may make it difficult to design experiments that target specific pathways.

Future Directions

There are many potential future directions for research on 1-[(2,5-Dibromophenyl)sulfonyl]proline. One area of research that is likely to be of interest is the development of new cancer therapies based on 1-[(2,5-Dibromophenyl)sulfonyl]proline. Researchers may also investigate the use of 1-[(2,5-Dibromophenyl)sulfonyl]proline as a treatment for other diseases, such as arthritis or neurodegenerative diseases. Additionally, further research may be needed to fully understand the mechanism of action of 1-[(2,5-Dibromophenyl)sulfonyl]proline and to identify new pathways that it may target.

Synthesis Methods

1-[(2,5-Dibromophenyl)sulfonyl]proline can be synthesized using a variety of methods, including the reaction of proline with 2,5-dibromobenzene sulfonyl chloride in the presence of a base. This method has been found to be effective in producing high yields of 1-[(2,5-Dibromophenyl)sulfonyl]proline with good purity. Other methods for synthesizing 1-[(2,5-Dibromophenyl)sulfonyl]proline include the reaction of proline with 2,5-dibromobenzenesulfonyl azide and the reaction of proline with 2,5-dibromobenzenesulfonyl fluoride.

Scientific Research Applications

1-[(2,5-Dibromophenyl)sulfonyl]proline has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 1-[(2,5-Dibromophenyl)sulfonyl]proline has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Other areas of research where 1-[(2,5-Dibromophenyl)sulfonyl]proline has shown promise include its potential use as an anti-inflammatory agent, as well as its potential as a treatment for neurodegenerative diseases.

properties

Product Name

1-[(2,5-Dibromophenyl)sulfonyl]proline

Molecular Formula

C11H11Br2NO4S

Molecular Weight

413.08 g/mol

IUPAC Name

1-(2,5-dibromophenyl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H11Br2NO4S/c12-7-3-4-8(13)10(6-7)19(17,18)14-5-1-2-9(14)11(15)16/h3-4,6,9H,1-2,5H2,(H,15,16)

InChI Key

VACHCVAPPILYEF-UHFFFAOYSA-N

SMILES

C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br)C(=O)O

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br)C(=O)O

Origin of Product

United States

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